molecular formula C11H25FO6P2 B2839814 Tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) CAS No. 1357470-66-6

Tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate)

Cat. No.: B2839814
CAS No.: 1357470-66-6
M. Wt: 334.261
InChI Key: ISQZUPZSFHTGGC-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C11H25FO6P2 and a molecular weight of 334.261 g/mol. This compound is known for its unique structure, which includes a fluorine atom and two phosphonate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) involves several steps. One common method includes the reaction of a fluorinated alkane with a phosphonate ester under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in studies involving enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds, such as:

    Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate): This compound has a similar structure but with a shorter carbon chain.

    Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate): This compound has a longer carbon chain. The uniqueness of tetraethyl (1-fluoropropane-1,1-diyl)bis(phosphonate) lies in its specific carbon chain length and the presence of a fluorine atom, which can influence its reactivity and applications.

Properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)-1-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25FO6P2/c1-6-11(12,19(13,15-7-2)16-8-3)20(14,17-9-4)18-10-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZUPZSFHTGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25FO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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